[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Description
This compound belongs to the pyrazole sulfonamide class, characterized by a central pyrazole ring substituted with a sulfonyl group at position 5, a methyl group at position 1, a trifluoromethyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 2. The hydroxymethyl group introduces polarity, which may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O3S/c1-18-11(9(6-19)10(17-18)12(14,15)16)22(20,21)8-4-2-7(13)3-5-8/h2-5,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISSSPINXEHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136011 | |
| Record name | 5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-36-2 | |
| Record name | 5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Therefore, it’s plausible that this compound may target proteins or enzymes involved in these diseases.
Mode of Action
These interactions can lead to conformational changes in the target proteins, altering their function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may interfere with the metabolic pathways of the leishmania and plasmodium parasites.
Pharmacokinetics
The trifluoromethyl group, being metabolically stable, may prolong the compound’s half-life.
Result of Action
Given its potential antileishmanial and antimalarial activities, it may inhibit the growth and proliferation of the leishmania and plasmodium parasites, leading to their death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions may affect the compound’s structure and, consequently, its interaction with its targets. The presence of other biomolecules may either facilitate or hinder the compound’s access to its targets.
Biological Activity
The compound [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS No. 318469-36-2) is a pyrazole derivative that has garnered interest in the pharmaceutical field due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy and diabetes management.
- Molecular Formula : C19H13BrClF3N2O4S
- Molecular Weight : 537.73 g/mol
- Boiling Point : 608.3 ± 55.0 °C (predicted)
- Density : Approximately 1 g/cm³ (predicted)
- pKa : -5.00 ± 0.10 (predicted)
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's, while urease inhibition is relevant in treating urinary tract infections.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 60% |
Anticancer Potential
The pyrazole moiety has been linked to anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have demonstrated that compounds similar to [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Hypoglycemic Activity
There is emerging evidence suggesting that this compound may exhibit hypoglycemic effects, potentially beneficial for diabetes management. Studies have indicated that similar pyrazole derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Case Study 1: Antibacterial Efficacy
A study conducted by Hamid et al. synthesized several pyrazole derivatives and tested their antibacterial efficacy. Among these, the compound demonstrated notable activity against S. aureus, with a MIC of 16 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Enzyme Inhibition
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibitory effects of sulfonyl-containing pyrazoles. The study found that [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol showed a significant inhibition rate against AChE, suggesting its potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Celecoxib (SC-58635)
- Structure : 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
- Key Differences : Celecoxib lacks the hydroxymethyl group at position 4 and features a benzenesulfonamide substituent instead of a bromophenylsulfonyl group.
- Biological Activity : Celecoxib is a well-documented COX-2 inhibitor (IC50 = 40 nM) with high selectivity over COX-1 (>300-fold). Its plasma half-life (~11 hours) is optimized for rheumatoid arthritis treatment .
- SAR Insights : The trifluoromethyl group at position 3 enhances COX-2 binding, while the sulfonamide group is critical for selectivity. The target compound’s bromophenylsulfonyl group may improve lipophilicity but could reduce metabolic clearance compared to celecoxib’s methylphenyl group.
b. 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol Derivatives
- Structure : Pyrazole-oxadiazole hybrids with variable alkyl linkers and imidazole moieties.
- Key Differences : These compounds replace the sulfonyl group with oxadiazole rings but retain the trifluoromethyl and methyl groups.
- Biological Activity : Antibacterial activity against Xanthomonas oryzae (Xoo) and Pseudomonas syringae (Psa) with EC50 values ranging from 8.72 to >50 µg/mL. Longer alkyl linkers (n=8–12) enhance potency, suggesting the hydroxymethyl group in the target compound may similarly benefit from flexible substituents .
c. SC-236 (1f)
- Structure : 5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazole.
- Key Differences : SC-236 has a methylsulfonylphenyl group at position 1 and a chlorophenyl group at position 3.
- Biological Activity : SC-236 demonstrated potent COX-2 inhibition but was discontinued due to an excessively long plasma half-life (~200 hours). The target compound’s bromophenylsulfonyl group may offer intermediate pharmacokinetics .
Comparative Data Table
Key Research Findings
Substituent Position Matters: Trifluoromethyl groups at position 5 (e.g., compound 7c) improve antibacterial activity compared to position 3 (e.g., compound 8a).
Sulfonyl vs. Sulfonamide : Sulfonamide groups (as in celecoxib) favor COX-2 selectivity, while sulfonyl groups (as in the target compound) may enhance membrane permeability but reduce metabolic stability .
Hydroxymethyl Impact : The -CH2OH group in the target compound could improve water solubility, addressing a common limitation of diarylpyrazoles, but may also introduce susceptibility to oxidation .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing pyrazole-sulfonyl derivatives like [5-[(4-bromophenyl)sulfonyl]-1H-pyrazol-4-yl]methanol?
Answer:
A general approach involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by sulfonylation. For example, hydrazine hydrate reacts with substituted β-keto esters in ethanol under reflux with KOH to form pyrazole cores, as seen in analogous pyrazole syntheses . Sulfonyl groups are introduced via nucleophilic substitution using 4-bromobenzenesulfonyl chloride. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid over-sulfonylation or byproduct formation. Post-synthesis, crystallization (e.g., ethanol) and vacuum drying are critical for purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is used:
- 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl at C3, bromophenylsulfonyl at C5) and methanol group integrity .
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental Analysis : Ensures purity (>95% by HPLC) .
Advanced: How can solvent choice and reaction time impact the yield of the sulfonylation step?
Answer:
Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency due to better solubility of sulfonyl chlorides, but may require longer reaction times (6–12 hrs) at 60–80°C. Non-polar solvents (e.g., toluene) reduce side reactions but risk incomplete sulfonylation. Catalysts like DMAP (4-dimethylaminopyridine) accelerate the reaction, reducing time to 2–4 hrs . Contradictory yield reports may arise from residual moisture (hydrolysis of sulfonyl chloride) or competing nucleophiles .
Advanced: What crystallographic strategies resolve ambiguities in the spatial arrangement of the bromophenylsulfonyl group?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive. Key parameters:
- Space group determination : Monoclinic or orthorhombic systems are common for pyrazoles .
- Torsion angles : Confirm sulfonyl group orientation relative to the pyrazole plane (e.g., dihedral angle <30° indicates coplanarity) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H or S=O···H bonds) influencing packing .
Discrepancies between computational (DFT) and experimental data may arise from crystal lattice effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Answer:
- Core modifications : Compare with analogs (e.g., 4-chlorophenylsulfonyl vs. 4-bromophenylsulfonyl) to assess halogen effects on target binding .
- Functional group swaps : Replace the methanol group with carboxylate or amine to probe hydrogen-bonding interactions .
- In vitro assays : Test antimicrobial activity (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., COX-2 for sulfonamide derivatives) .
Contradictory bioactivity data may stem from impurity profiles or solvent residues .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (sulfonamides may cause sensitization) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Inert atmosphere (N2) at –20°C to prevent methanol group oxidation .
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: How can degradation products be identified and mitigated during stability studies?
Answer:
- Forced degradation : Expose to heat (60°C), light (UV), or humidity, then analyze via:
Advanced: What computational methods validate electronic effects of the trifluoromethyl group?
Answer:
- DFT calculations : Compare HOMO/LUMO energies of trifluoromethyl vs. methyl analogs to assess electron-withdrawing effects .
- Molecular docking : Simulate interactions with target proteins (e.g., hydrophobic pockets favoring CF3) .
- NBO analysis : Quantify hyperconjugation between CF3 and the pyrazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
